1-Methylamino-4-cbz-aminobutane hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylamino-4-cbz-aminobutane hydrochloride typically involves the reaction of 1-methylamino-4-aminobutane with a carbobenzyloxy (cbz) protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1-Methylamino-4-cbz-aminobutane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Methylamino-4-cbz-aminobutane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to remove the cbz protecting group, yielding 1-methylamino-4-aminobutane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cbz group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-Methylamino-4-cbz-aminobutane.
Reduction: 1-Methylamino-4-aminobutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylamino-4-cbz-aminobutane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylamino-4-cbz-aminobutane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cbz protecting group can be selectively removed under specific conditions, allowing the compound to interact with its target. The pathways involved often include enzymatic reactions that modify the compound, leading to its desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
1-Methylamino-4-aminobutane: Lacks the cbz protecting group, making it more reactive.
1-Methylamino-4-benzylaminobutane: Contains a benzyl group instead of a cbz group, altering its reactivity and applications.
Uniqueness
1-Methylamino-4-cbz-aminobutane hydrochloride is unique due to its cbz protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in synthetic chemistry and drug development, where controlled reactivity is essential .
Properties
Molecular Formula |
C13H21ClN2O2 |
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Molecular Weight |
272.77 g/mol |
IUPAC Name |
benzyl N-[4-(methylamino)butyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-14-9-5-6-10-15-13(16)17-11-12-7-3-2-4-8-12;/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,15,16);1H |
InChI Key |
JMANDCOFVSMTGM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCNC(=O)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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